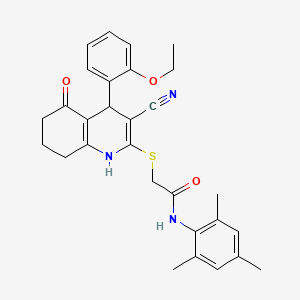![molecular formula C23H23N5O3S B2614559 6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-72-1](/img/structure/B2614559.png)
6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Solar Cells
A novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE), poly-2,5-bis(2-octyldodecyl)-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2,5-bis[6-(N,N,N-trimethylammonium)hexyl]-3,6-bis(thiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione (PDPPNBr), was synthesized for applications as an electron transport layer (ETL) in inverted polymer solar cells (PSCs) (Hu et al., 2015).
Supramolecular Assemblies
Two novel pyrimidine derivatives were investigated as suitable ligands for co-crystallization with 1,10-diaza-18-crown-6 (DA18C6), leading to the formation of 2D and 3D networks through extensive H-bonding intermolecular interactions. These networks incorporate the diaza-18-crown-6 units in the form of macrocyclic cations (Fonari et al., 2004).
Synthetic Studies
Synthetic, mechanistic, and structural studies related to 1,2,4-Dithiazolidine-3,5-dione showed the conversion of various compounds and provided insight into the planarity and aromatic character of these molecules, which help to explain some of their reactions (Chen et al., 1996).
Antiviral Evaluation
The antiviral activities of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives against Hepatitis A virus (HAV) and Herpes simples virus type-1 (HSV-1) were tested (El-Etrawy & Abdel-Rahman, 2010).
Amino Protecting Group in Synthesis
The 1,2,4-dithiazolidine-3,5-dione heterocycle, also known as a dithiasuccinoyl (Dts)-amine, serves as a readily removable amino protecting group for building blocks used in syntheses of peptides, glycopeptides, and PNA. It is also useful as a masked isocyanate and as a sulfurization reagent for trivalent phosphorus (Barany et al., 2005).
Antiretroviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted at position 5 showed marked inhibition of retrovirus replication in cell culture. Some derivatives exhibited potent antiretroviral activity, comparable to reference drugs adefovir and tenofovir (Hocková et al., 2003).
Cycloaddition Reactions
Investigations on the scope of the participation of triazines in inverse electron demand Diels-Alder reactions suitable for the preparation of functionalized 5,6-disubstituted pyrimidines detailed the use of resulting cycloadducts as immediate precursors to the parent 4,5-disubstltuted pyrimldines (Boger & Dang, 1988).
Herbicidal Activity
6-(4-Phenoxyphenoxy)pyrimidines and triazines with methoxy groups at the 2- and 4-positions on the rings exhibited high herbicidal activity. The compounds showed a strong Hill reaction inhibition, suggesting potential use in agriculture (Nezu et al., 1996).
Propriétés
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-19-9-7-18(8-10-19)28-20(12-17-13-21(29)25-22(30)24-17)26-27-23(28)32-14-16-6-4-5-15(2)11-16/h4-11,13H,3,12,14H2,1-2H3,(H2,24,25,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFLEKHQAENTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC(=C3)C)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
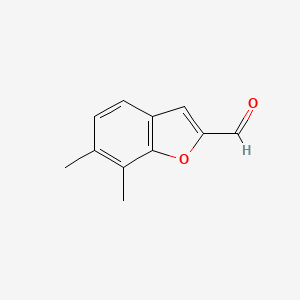
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614478.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2614480.png)
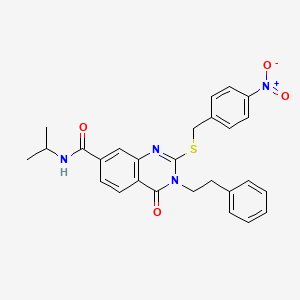
![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2614483.png)
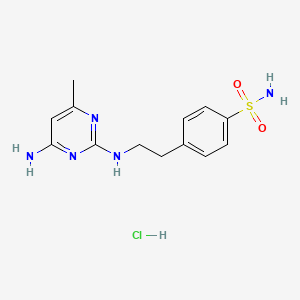
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2614487.png)



![3-[[(Z)-2-cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-N,N-diethylbenzamide](/img/structure/B2614492.png)
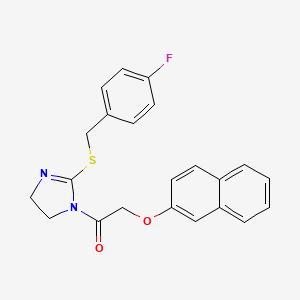
![(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2614495.png)
